Cas no 1696848-79-9 (2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine)

2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine
- AKOS026736369
- EN300-1234331
- 1696848-79-9
- 2.2-difluoro-1-(thiophen-3-yl)ethan-1-amine
-
- インチ: 1S/C6H7F2NS/c7-6(8)5(9)4-1-2-10-3-4/h1-3,5-6H,9H2
- InChIKey: QKGAOHIMLVVRPU-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(C(F)F)N
計算された属性
- せいみつぶんしりょう: 163.02672673g/mol
- どういたいしつりょう: 163.02672673g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1234331-1.0g |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1234331-50mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 50mg |
$888.0 | 2023-10-02 | ||
Enamine | EN300-1234331-100mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 100mg |
$930.0 | 2023-10-02 | ||
Enamine | EN300-1234331-2500mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 2500mg |
$2071.0 | 2023-10-02 | ||
Enamine | EN300-1234331-5000mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 5000mg |
$3065.0 | 2023-10-02 | ||
Enamine | EN300-1234331-500mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 500mg |
$1014.0 | 2023-10-02 | ||
Enamine | EN300-1234331-250mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 250mg |
$972.0 | 2023-10-02 | ||
Enamine | EN300-1234331-1000mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 1000mg |
$1057.0 | 2023-10-02 | ||
Enamine | EN300-1234331-10000mg |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine |
1696848-79-9 | 10000mg |
$4545.0 | 2023-10-02 |
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
2,2-difluoro-1-(thiophen-3-yl)ethan-1-amineに関する追加情報
Comprehensive Overview of 2,2-Difluoro-1-(thiophen-3-yl)ethan-1-amine (CAS No. 1696848-79-9)
2,2-Difluoro-1-(thiophen-3-yl)ethan-1-amine (CAS No. 1696848-79-9) is a fluorinated organic compound featuring a thiophene ring, which has garnered significant attention in pharmaceutical and agrochemical research. The presence of difluoro and thiophene moieties makes this compound a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for central nervous system (CNS) targets, due to its unique physicochemical properties.
The compound's molecular structure combines a thiophene-3-yl group with an amine functionality, offering excellent opportunities for derivatization. This structural flexibility aligns with current trends in fragment-based drug design (FBDD), where small molecules like 2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine serve as building blocks for larger pharmacophores. Its lipophilicity and hydrogen-bonding capacity are critical for optimizing drug-like properties, a hot topic in medicinal chemistry forums.
In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and membrane permeability. 2,2-Difluoro-1-(thiophen-3-yl)ethan-1-amine fits this trend, as evidenced by its inclusion in patents targeting GPCR modulators and enzyme inhibitors. Its CAS No. 1696848-79-9 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening (HTS) campaigns.
From a synthetic perspective, the compound's amine group allows for straightforward amide coupling or reductive amination, key reactions in combinatorial chemistry. The thiophene ring further enables cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, which are pivotal for constructing heterocyclic libraries. These attributes make it a valuable asset for parallel synthesis and lead optimization workflows.
Environmental and regulatory considerations also play a role in its application. Unlike some traditional amines, 2,2-difluoro-1-(thiophen-3-yl)ethan-1-amine exhibits favorable green chemistry metrics, including reduced toxicity profiles. This aligns with the growing emphasis on sustainable synthesis in the chemical industry, a topic dominating conferences like the ACS Green Chemistry Institute forums.
In summary, 2,2-Difluoro-1-(thiophen-3-yl)ethan-1-amine (CAS No. 1696848-79-9) represents a compelling case study in modern molecular design. Its dual functionality, coupled with the rising interest in fluorine-containing scaffolds, positions it as a key player in next-generation therapeutic development. As research continues to uncover its full potential, this compound is poised to remain a focal point in both academic and industrial settings.
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